molecular formula C22H25N3 B5228143 4-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]quinoline

4-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]quinoline

Cat. No.: B5228143
M. Wt: 331.5 g/mol
InChI Key: JQGIVLQPBOUVGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]quinoline is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in various fields of scientific research .

Chemical Reactions Analysis

4-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]quinoline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinoline N-oxides, while reduction can yield various reduced forms of the compound .

Comparison with Similar Compounds

4-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]quinoline can be compared with other piperazine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from those of other similar compounds .

Properties

IUPAC Name

4-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3/c1-17-6-5-9-22(18(17)2)25-14-12-24(13-15-25)16-19-10-11-23-21-8-4-3-7-20(19)21/h3-11H,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGIVLQPBOUVGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)CC3=CC=NC4=CC=CC=C34)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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